molecular formula C22H23N3O6 B11296600 Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11296600
M. Wt: 425.4 g/mol
InChI Key: RXQUEENFWSBNQX-UHFFFAOYSA-N
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Description

The compound contains a 3,4,5-trimethoxyphenyl group, which is a versatile pharmacophore known for its bioactivity . This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological activities.

Preparation Methods

The synthesis of Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with o-phenylenediamine under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Comparison with Similar Compounds

Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the trimethoxyphenyl group, which contributes to their bioactivity, but differ in their overall structure and specific applications.

Biological Activity

Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O6C_{22}H_{23}N_{3}O_{6}. The compound features a tetrahydropyrimido structure linked to a trimethoxyphenyl group. Its unique structure contributes to its biological activities.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. This compound has shown potential against various pathogenic strains. For example:

  • In vitro studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.39 µg/ml against resistant strains like MRSA .

2. Anticancer Properties
The compound is also being investigated for its anticancer potential. Studies utilizing the Biginelli reaction have highlighted the ability of similar structures to induce apoptosis in cancer cells. The mechanism often involves:

  • Inhibition of cell proliferation through interference with DNA synthesis.
  • Induction of cell cycle arrest , particularly in the G1 phase .

3. Antiviral Activity
There are indications that compounds within this class may act as selective inhibitors of HIV transcription. This activity is attributed to their ability to interact with viral enzymes crucial for replication .

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation reactions between ethyl acetoacetate and appropriate aldehydes in the presence of catalysts such as cerium chloride.
  • Refluxing conditions are often employed to facilitate the reaction and achieve high yields (up to 96%) .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

StudyFocusFindings
Baba et al., 1997AntiviralIdentified selective inhibition of HIV transcription .
Dogan et al., 2020AntibacterialSynthesized related compounds with significant antibacterial activity against Staphylococcus aureus .
Recent InvestigationsAnticancerDemonstrated apoptosis induction in various cancer cell lines through structural modifications .

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H23N3O6/c1-5-31-21(27)17-18(12-10-15(28-2)19(30-4)16(11-12)29-3)25-14-9-7-6-8-13(14)23-22(25)24-20(17)26/h6-11,17-18H,5H2,1-4H3,(H,23,24,26)

InChI Key

RXQUEENFWSBNQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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